6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
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Overview
Description
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazin-5-one with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of agrochemicals, particularly herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound may interfere with DNA replication and repair mechanisms, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
- 6-methyl-3-morpholin-1-yl-2H-1,2,4-triazin-5-one
- 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-4-one
Uniqueness
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-methyl-3-piperidin-1-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c1-7-8(14)10-9(12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14) |
InChI Key |
LEIKONBUNYEFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N2CCCCC2 |
Origin of Product |
United States |
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